L-Prolylglycyl-L-valyl-L-alanine
Description
L-Prolylglycyl-L-valyl-L-alanine (Pro-Gly-Val-Ala) is a tetrapeptide composed of the amino acids proline (Pro), glycine (Gly), valine (Val), and alanine (Ala). Proline, a cyclic imino acid, introduces conformational rigidity, while glycine enhances flexibility.
Properties
CAS No. |
188595-09-7 |
|---|---|
Molecular Formula |
C15H26N4O5 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
InChI Key |
SZMPIIVPPZYDKZ-NHCYSSNCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2
Comparison with Similar Compounds
Key Compounds for Comparison
The following peptides share structural or functional similarities with L-Prolylglycyl-L-valyl-L-alanine:
| Compound Name | Sequence | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| This compound | Pro-Gly-Val-Ala | Not available | C₁₅H₂₆N₄O₅ | ~354.4 | Tetrapeptide; hydrophobic tail |
| L-Prolyl-L-alanylglycine | Pro-Ala-Gly | 188983-70-2 | C₁₀H₁₇N₃O₄ | 259.26 | Tripeptide; compact structure |
| Glycine, L-alanyl-L-prolylglycyl-L-valyl | Ala-Pro-Gly-Val-Gly | 89526-97-6 | C₁₉H₃₂N₆O₇ | ~456.5 | Pentapeptide; extended chain |
| L-Alanine, L-prolyl-L-alanyl-L-prolyl | Pro-Ala-Pro-Ala | 210840-24-7 | C₁₆H₂₆N₄O₅ | 354.4 | Tetrapeptide; proline-rich sequence |
Structural and Functional Analysis
Glycine in the second position enhances backbone flexibility, contrasting with Pro-Ala-Pro-Ala, which has rigid proline residues at both termini . The pentapeptide Ala-Pro-Gly-Val-Gly (CAS 89526-97-6) includes an additional glycine, likely increasing solubility compared to the hydrophobic Val-Ala terminus in the target compound .
Hydrophobicity and Solubility: Pro-Gly-Val-Ala’s valine and alanine residues reduce solubility in aqueous environments, a trend observed in peptides with hydrophobic termini.
Biological Implications :
- Proline-rich sequences (e.g., Pro-Ala-Pro-Ala) are associated with β-turn formation, which can influence receptor binding or enzymatic stability . The target compound’s Pro-Gly sequence may similarly induce structural motifs relevant to protein-protein interactions.
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